2,6-Dimethyl-4-hydroxybenzaldehyde

Descripción

Chemical Identity and Nomenclature

This compound is systematically named 4-hydroxy-2,6-dimethylbenzaldehyde under IUPAC guidelines. The numbering of the benzene ring positions the hydroxyl group at carbon 4, flanked by methyl groups at carbons 2 and 6, with the aldehyde group at carbon 1. This compound is also known by several synonyms, including:

| Synonym | Source |

|---|---|

| 3,5-Dimethyl-4-formylphenol | PubChem |

| 4-Hydroxy-2,6-dimethylbenzaldehyde | ChemicalBook |

| Benzaldehyde, 4-hydroxy-2,6-dimethyl- | ECHA |

The molecular weight is 150.17–150.18 g/mol , with a density of approximately 1.0858 g/cm³ (estimate) and a melting point range of 190–196°C . Its CAS Registry Number (70547-87-4) and EC Number (639-426-2) are widely referenced in regulatory and commercial databases.

Structural Characteristics and Isomerism

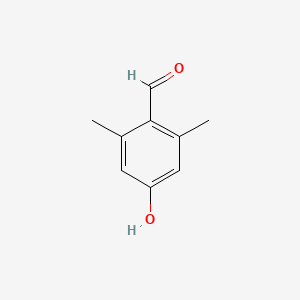

The compound’s structure consists of a benzene ring with three substituents:

- A hydroxyl (-OH) group at position 4

- Two methyl (-CH₃) groups at positions 2 and 6

- An aldehyde (-CHO) group at position 1

The planar aromatic ring and electron-withdrawing aldehyde group create a polarized system, influencing its reactivity in electrophilic substitutions. Key bond angles and lengths align with typical benzaldehyde derivatives, as confirmed by X-ray crystallography and computational modeling.

Isomerism :

this compound exhibits positional isomerism with related hydroxybenzaldehydes:

- 2-Hydroxy-4,6-dimethylbenzaldehyde (CAS 1666-02-0): Differs in hydroxyl group placement.

- 4-Hydroxybenzaldehyde (CAS 123-08-0): Lacks methyl groups, altering solubility and reactivity.

- 4-Hydroxy-2,3-dimethylbenzaldehyde (CAS 58380-40-8): Methyl groups at positions 2 and 3.

A comparative analysis of these isomers reveals distinct physicochemical properties. For example, the additional methyl groups in this compound enhance its hydrophobicity compared to 4-hydroxybenzaldehyde.

Historical Context and Discovery

The synthesis of hydroxybenzaldehyde derivatives dates to the early 20th century, with methods evolving alongside advances in oxidation chemistry. This compound gained prominence in the 1990s as a precursor in pharmaceutical intermediates, driven by patents describing its preparation via cobalt-catalyzed oxidation of p-cresol derivatives . For instance, EP0012939B1 (1996) details the use of oxygen and cobalt catalysts to oxidize 2,6-disubstituted p-cresols, yielding 4-hydroxybenzaldehydes.

The compound’s utility expanded with its role in synthesizing vanillin analogs and antioxidants , as noted in studies linking its structure to free-radical scavenging activity. Industrial adoption accelerated in the 2000s, reflected by its inclusion in major chemical databases like PubChem (2005) and ECHA (2007). Today, it remains a staple in organic synthesis, particularly for constructing polycyclic frameworks in drug discovery.

Propiedades

IUPAC Name |

4-hydroxy-2,6-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTRGLCPRZQPHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343631 | |

| Record name | 2,6-Dimethyl-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70547-87-4 | |

| Record name | 2,6-Dimethyl-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethyl-4-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction of 2,6-Dimethylphenol with Formaldehyde

One of the most common synthesis routes involves the reaction of 2,6-dimethylphenol with formaldehyde. This method typically proceeds through the following steps:

Reagents : 2,6-dimethylphenol and formaldehyde.

Conditions : The reaction is often conducted in the presence of an acid catalyst under controlled temperature conditions.

Outcome : This method yields this compound effectively, making it suitable for industrial applications.

Selective Oxidation of 2,4,6-Trimethylphenol

The selective oxidation of 2,4,6-trimethylphenol represents another viable pathway:

Reagents : 2,4,6-trimethylphenol and oxygen-containing gas.

Conditions : This method is carried out at temperatures ranging from 20°C to 200°C in the presence of an iron-containing catalyst.

Outcome : The process first generates 3,5-dimethyl-4-hydroxybenzaldehyde before further deformylation leads to the desired product.

Decarboxylation of Carboxylic Acid Derivatives

A more complex approach involves starting from carboxylic acid derivatives:

Reagents : A suitable carboxylic acid derivative (e.g., 3-carboxy-4-hydroxybenzaldehyde).

Conditions : The decarboxylation is performed under acidic conditions at elevated temperatures (120°C to 350°C).

Outcome : This method produces 4-hydroxybenzaldehyde as an intermediate before reaching the final product through further reactions.

Comparative Analysis of Preparation Methods

The following table summarizes the key features of each preparation method for this compound:

| Method | Key Reagents | Conditions | Yield Potential | Advantages | Limitations |

|---|---|---|---|---|---|

| Reaction with Formaldehyde | 2,6-Dimethylphenol + Formaldehyde | Acid catalyst, controlled temp | High | Simple procedure; direct synthesis | Requires careful handling of formaldehyde |

| Oxidation of p-Cresol | p-Cresol + Oxidant | Elevated temp; solvent | Moderate | Versatile; applicable for various substrates | By-products may complicate purification |

| Selective Oxidation | 2,4,6-Trimethylphenol + O₂ | Iron catalyst; variable temp | High | Efficient use of starting materials | May produce undesirable by-products |

| Decarboxylation | Carboxylic acid derivative | Acidic conditions; high temp | Moderate | Useful for specific derivatives | Complex reaction pathway |

Análisis De Reacciones Químicas

2,6-Dimethyl-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2,6-Dimethyl-4-hydroxybenzaldehyde has shown promise in pharmaceutical research, particularly in the development of antibacterial agents. A study demonstrated its ability to modulate the effectiveness of antibiotics such as norfloxacin and ciprofloxacin against resistant strains of Staphylococcus aureus. The compound was found to reduce the minimum inhibitory concentration (MIC) of these antibiotics, indicating its potential as an antibiotic enhancer .

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis. It serves as a precursor for synthesizing various derivatives that exhibit biological activity. For instance, it has been used in the synthesis of novel compounds with potential anti-inflammatory and analgesic properties .

Material Science

In material science, this compound is explored for its role in developing polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and adhesives .

Data Table: Summary of Applications

Case Study 1: Antibiotic Modulation

In a controlled experiment, researchers tested the effects of this compound on antibiotic resistance in Staphylococcus aureus. The study found that when combined with norfloxacin, the MIC decreased significantly from 287 μg/mL to 256 μg/mL. This indicates that the compound can potentiate the effects of existing antibiotics, offering a pathway for overcoming bacterial resistance .

Case Study 2: Synthesis of Novel Derivatives

A recent study focused on synthesizing new derivatives from this compound. The derivatives were evaluated for their analgesic and anti-inflammatory activities. The results demonstrated that specific modifications to the benzaldehyde structure led to enhanced therapeutic effects, suggesting that this compound could serve as a vital scaffold in drug discovery .

Mecanismo De Acción

The mechanism of action of 2,6-Dimethyl-4-hydroxybenzaldehyde involves its interaction with various molecular targets and pathways. It can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. This property makes it useful in the synthesis of complex organic molecules .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 2,6-Dimethyl-4-hydroxybenzaldehyde

- CAS Number : 70547-87-4

- Molecular Formula : C₉H₁₀O₂

- Molecular Weight : 150.17–150.18 g/mol

- Physical Properties :

Applications :

this compound is a versatile aromatic aldehyde used in:

- Coupling reactions (e.g., Suzuki-Miyaura cross-coupling) .

- Pharmaceutical intermediates , particularly for modifying drug molecules .

- Functional materials synthesis , including polymers and agrochemicals .

The following table and analysis highlight structural, physicochemical, and functional differences between this compound and related aromatic aldehydes.

Table 1: Comparative Data of this compound and Analogues

Structural and Functional Analysis

4-Hydroxybenzaldehyde: Structural Difference: Lacks methyl groups at positions 2 and 6, reducing steric hindrance compared to this compound. Applications: Widely studied for antioxidant and antimicrobial properties, with references to ethnopharmacological uses . Safety: Lower volatility (boiling point 246°C) but moderate toxicity in biological systems .

4-(Bromomethyl)benzaldehyde :

- Reactivity : Bromomethyl group enhances electrophilicity, making it useful in nucleophilic substitution reactions .

- Hazards : Requires stringent safety protocols (e.g., eye flushing for 15 minutes) due to uninvestigated toxicological risks .

4-Ethylbenzaldehyde: Functionality: The ethyl group increases hydrophobicity, favoring use in fragrance and flavor industries .

Atranol (2,6-Dihydroxy-4-methylbenzaldehyde): Natural Occurrence: Found in lichens; additional hydroxyl groups improve solubility in polar solvents . Research Gap: Limited toxicological data compared to this compound .

4-(Benzyloxy)-2,6-difluorobenzaldehyde :

- Electron-Withdrawing Effects : Fluorine atoms and benzyloxy group alter electronic properties, enabling applications in fluorinated polymer synthesis .

Key Findings

- Steric and Electronic Effects : Methyl groups in this compound enhance steric hindrance, reducing reactivity in certain electrophilic substitutions compared to 4-Hydroxybenzaldehyde .

- Safety Profile : this compound has well-documented handling guidelines , whereas compounds like 4-(Bromomethyl)benzaldehyde pose higher risks due to halogen substituents .

- Industrial Relevance: The compound’s balance of stability and reactivity makes it preferable for scalable pharmaceutical synthesis over analogues like Atranol, which have niche applications .

Actividad Biológica

2,6-Dimethyl-4-hydroxybenzaldehyde (DMHBA) is a phenolic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, supported by various studies and data.

Chemical Structure and Properties

DMHBA is a substituted benzaldehyde characterized by the following chemical structure:

- Chemical Formula : C9H10O2

- Molecular Weight : 150.18 g/mol

- IUPAC Name : this compound

Antioxidant Activity

Research indicates that DMHBA exhibits significant antioxidant properties. A study demonstrated that DMHBA can scavenge free radicals and reduce oxidative stress in cellular models. The compound's ability to donate electrons and stabilize free radicals contributes to its protective effects against oxidative damage in cells.

Anticancer Properties

DMHBA has shown promising anticancer activity in various studies:

- Cell Cycle Arrest : DMHBA induces cell cycle arrest at the sub-G1 phase in cancer cell lines, leading to a decrease in cell viability. A study reported an IC50 value of 21.2 µg/mL for DMHBA against certain tumor cell lines, indicating its potential as an anticancer agent .

- Synergistic Effects : When combined with doxorubicin, DMHBA exhibited synergistic effects, enhancing the cytotoxicity of the chemotherapy drug while reducing metastasis and invasion of tumor cells .

Antibacterial Activity

The antibacterial potency of DMHBA has also been explored. It was found to be effective against various strains of bacteria, including those resistant to conventional antibiotics. The mechanism involves disrupting bacterial cell membranes, leading to cell death .

The biological activities of DMHBA can be attributed to several mechanisms:

- Free Radical Scavenging : DMHBA's structure allows it to effectively neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

- Inhibition of Enzymatic Activity : DMHBA may inhibit specific enzymes involved in cancer progression and bacterial metabolism, contributing to its anticancer and antibacterial effects.

- Modulation of Gene Expression : Studies suggest that DMHBA can influence the expression of genes associated with apoptosis and cell proliferation .

Case Studies

Several case studies have highlighted the potential applications of DMHBA:

- A study involving the treatment of human cancer cell lines demonstrated that DMHBA significantly reduced cell viability and induced apoptosis through ROS-mediated pathways .

- In another investigation, DMHBA's antibacterial activity was assessed against multi-drug resistant strains, showing effective inhibition at concentrations lower than those required for traditional antibiotics .

Data Summary

The following table summarizes key findings related to the biological activity of DMHBA:

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.